(5-(Thiophen-3-yl)pyridin-3-yl)methanol
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Overview
Description
“(5-(Thiophen-3-yl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in methanol and toluene at 70℃ for 20 hours, yielding a 61% result . Another method involves the use of sodium acetate and pyridinium chlorochromate in dichloromethane at 20℃ for 2 hours, yielding a 52% result .Molecular Structure Analysis
The molecular structure of this compound includes 13 heavy atoms, 11 of which are aromatic heavy atoms . It has 2 rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Kp (skin permeation) of -6.56 cm/s . Its lipophilicity is represented by various Log Po/w values, with a consensus Log Po/w of 1.97 . It has a water solubility of 0.915 mg/ml or 0.00479 mol/l .Scientific Research Applications
Organic Synthesis and Catalysis
The study of isomorphous structures of methyl- and chloro-substituted heterocyclic analogues, including thiophene derivatives, showcases their relevance in understanding the chlorine-methyl exchange rule and structural disorder in crystallography. These insights are crucial for data mining and the synthesis of complex molecules (Swamy et al., 2013).
Research on the synthesis and characterization of stable radical functionalized monothiophenes reports the creation of oligothiophenes bearing stable radicals. These compounds are notable for their stability in air and organic solvents, making them potential candidates for electronic and spintronic applications (Chahma et al., 2021).
Medicinal Chemistry and Drug Discovery
- The synthesis and study of naphthoquinone-based chemosensors for transition metal ions highlight the application of thiophene derivatives in developing selective sensors for metal ions. This research offers a foundation for creating diagnostic tools and therapeutic agents (Gosavi-Mirkute et al., 2017).
Materials Science
Investigations into the spectroscopic properties of amino-substituted thienopyridine derivatives in various solvents provide insights into their fluorescence and charge transfer characteristics. These findings are crucial for designing new photoluminescent materials and understanding the effects of molecular structure on optical properties (Al-Ansari, 2016).
Research on thienyl-substituted pyridinium salts for second-order nonlinear optics explores their potential in creating noncentrosymmetric structures with significant optical nonlinearity. This work contributes to the development of novel materials for photonic and optoelectronic applications (Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(5-thiophen-3-ylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNVVISNPPJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452106 |
Source
|
Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-3-yl)pyridin-3-yl)methanol | |
CAS RN |
223563-61-9 |
Source
|
Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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